molecular formula C11H17F3N2O6S B12743426 N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate CAS No. 147529-95-1

N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate

Cat. No.: B12743426
CAS No.: 147529-95-1
M. Wt: 362.32 g/mol
InChI Key: PESRXALDYOGQGH-QRPNPIFTSA-N
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Description

N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of acetyl groups attached to serine and cysteamine moieties, along with a trifluoroacetate counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate typically involves multiple steps, starting with the acetylation of serine and cysteamine. The reaction conditions often require the use of acetyl chloride or acetic anhydride as acetylating agents, along with a base such as pyridine to facilitate the reaction. The intermediate products are then combined and reacted with trifluoroacetic acid to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiol groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups replacing the acetyl groups.

Scientific Research Applications

N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in modulating biochemical pathways and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress and redox biology.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and sulfur metabolism. It may also influence cellular signaling pathways by altering the redox state of key proteins and molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylated derivatives of amino acids and thiols, such as N-acetylcysteine and O-acetylserine. These compounds share structural similarities but differ in their specific functional groups and counterions.

Uniqueness

N-(O-Acetylserinyl)-S-acetylcysteamine trifluoroacetate is unique due to the presence of both acetylserine and acetylcysteamine moieties, as well as the trifluoroacetate counterion

Properties

CAS No.

147529-95-1

Molecular Formula

C11H17F3N2O6S

Molecular Weight

362.32 g/mol

IUPAC Name

[(2S)-3-(2-acetylsulfanylethylamino)-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H16N2O4S.C2HF3O2/c1-6(12)15-5-8(10)9(14)11-3-4-16-7(2)13;3-2(4,5)1(6)7/h8H,3-5,10H2,1-2H3,(H,11,14);(H,6,7)/t8-;/m0./s1

InChI Key

PESRXALDYOGQGH-QRPNPIFTSA-N

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)NCCSC(=O)C)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)OCC(C(=O)NCCSC(=O)C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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